molecular formula C29H46O B12431928 22-Dehydroclerosterol; 25(27)-Dehydroporiferasterol

22-Dehydroclerosterol; 25(27)-Dehydroporiferasterol

Cat. No.: B12431928
M. Wt: 410.7 g/mol
InChI Key: ZTJFINKUHDHOSM-LJUWLKIGSA-N
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Description

The compound (9aR,11aR)-1-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-ol is a complex organic molecule with a unique structure. This compound belongs to the class of cyclopenta[a]phenanthrenes, which are known for their diverse biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9aR,11aR)-1-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-ol involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of various substituents. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopenta[a]phenanthrene derivatives: Compounds with similar core structures but different substituents.

    Steroids: Compounds with similar ring structures and biological activities.

    Polycyclic aromatic hydrocarbons: Compounds with multiple fused aromatic rings.

Uniqueness

This compound is unique due to its specific substituents and stereochemistry, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various scientific and industrial applications.

Biological Activity

22-Dehydroclerosterol and 25(27)-dehydroporiferasterol are sterols that have garnered attention due to their biological activities. These compounds are primarily derived from various plant sources and have been studied for their potential therapeutic applications, particularly in the fields of microbiology and pharmacology. This article will delve into their biological activities, mechanisms of action, and relevant research findings.

  • 22-Dehydroclerosterol
    • Molecular Formula : C27H44O
    • Molecular Weight : 396.65 g/mol
    • IUPAC Name : (3β)-22-dehydro-5α-cholestan-3-ol
  • 25(27)-Dehydroporiferasterol
    • Molecular Formula : C27H44O
    • Molecular Weight : 396.65 g/mol
    • IUPAC Name : (3β)-24-ethylcholesta-5,22E,25(27)-trien-3β-ol

Antimicrobial Activity

Both compounds exhibit significant antimicrobial properties. Research indicates that:

  • 22-Dehydroclerosterol has shown effectiveness against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Helicobacter pylori .
  • 25(27)-Dehydroporiferasterol has been identified in sterol compositions of plants such as Ajuga bracteosa and exhibits antimicrobial effects as well .

The biological activities of these sterols can be attributed to their ability to interact with cellular membranes and influence various cellular processes:

  • They may disrupt microbial cell membranes, leading to increased permeability and cell death.
  • Both compounds are believed to modulate immune responses, potentially enhancing the host's defense mechanisms against infections.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study conducted on the antibacterial effects of 22-dehydroclerosterol demonstrated a minimum inhibitory concentration (MIC) against S. aureus at concentrations as low as 50 µg/mL. This indicates a strong potential for use in treating bacterial infections .
  • Sterol Composition Analysis :
    Research analyzing the sterol composition of various plants found that both sterols are prevalent in certain species, suggesting a role in plant defense mechanisms against pathogens .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of both compounds:

CompoundAntimicrobial ActivitySources
22-Dehydroclerosterol Effective against E. coli, S. aureus, H. pyloriDerived from various plant sources
25(27)-Dehydroporiferasterol Exhibits antimicrobial propertiesFound in plants like Ajuga bracteosa

Properties

Molecular Formula

C29H46O

Molecular Weight

410.7 g/mol

IUPAC Name

(10R,13R)-17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-10,20-21,23-27,30H,2,7,11-18H2,1,3-6H3/t20?,21?,23?,24?,25?,26?,27?,28-,29+/m0/s1

InChI Key

ZTJFINKUHDHOSM-LJUWLKIGSA-N

Isomeric SMILES

CCC(C=CC(C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)O)C)C)C(=C)C

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(=C)C

Origin of Product

United States

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